molecular formula C12H24N2O2 B3001894 Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate CAS No. 2157653-98-8

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate

Cat. No.: B3001894
CAS No.: 2157653-98-8
M. Wt: 228.336
InChI Key: ACNGXGHJMGCBSZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate: is a chemical compound with the molecular formula C12H24N2O2 and a molecular weight of 228.33 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as tert-butyl carbamate and 3-aminocyclopentyl ethylamine.

    Reaction Conditions: The reaction involves the coupling of tert-butyl carbamate with 3-aminocyclopentyl ethylamine under controlled conditions.

    Purification: The product is purified using standard techniques such as column chromatography to obtain the desired compound with high purity.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate plays a crucial role in the synthesis of pharmaceuticals. Its ability to act as a protecting group for amines during peptide synthesis is particularly noteworthy. This property prevents unwanted reactions at the amine sites, allowing for more controlled synthesis of drug candidates.

Organic Synthesis

In organic chemistry, this compound serves as a versatile intermediate in the preparation of various biologically active molecules. It can be utilized in the synthesis of complex structures where selective protection of functional groups is required.

Biological Research

The compound has been investigated for its interactions with specific enzymes and receptors. These studies reveal its potential as an enzyme inhibitor or modulator, which may contribute to therapeutic strategies targeting metabolic pathways associated with diseases .

Case Study 1: Enzyme Inhibition

Research has shown that this compound can inhibit carboxypeptidase U, an enzyme implicated in thrombus formation. This property positions it as a candidate for developing anticoagulant therapies aimed at preventing thrombotic events such as myocardial infarction and stroke .

Case Study 2: Synthesis of Drug Candidates

In a study focused on synthesizing novel drug candidates, this compound was employed successfully as a building block. The compound's ability to protect amine functionalities allowed for the creation of complex molecules with enhanced pharmacological profiles .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate involves its interaction with specific molecular targets such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison:

Biological Activity

Tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate (CAS No. 2157653-98-8) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a tert-butyl group attached to a carbamate moiety, which is linked to a 3-aminocyclopentyl ethyl chain. The molecular formula is C12H24N2O2C_{12}H_{24}N_{2}O_{2}, and it has a molecular weight of approximately 228.33 g/mol.

Physical Properties:

  • Molecular Weight: 228.33 g/mol
  • Purity: ≥95%
  • Form: Oil
  • Storage Temperature: Room Temperature

Antitumor Activity

The structural similarity of this compound to known anticancer agents raises interest in its potential antitumor activity. Compounds with similar frameworks have been investigated for their ability to induce apoptosis in cancer cells. For example, studies on structurally related compounds have reported significant apoptotic effects in various cancer cell lines, including breast and prostate cancer cells .

  • Inhibition of Enzymatic Activity:
    • Compounds like this compound may act as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDK activity can lead to cell cycle arrest and subsequent apoptosis in cancer cells .
  • Induction of Apoptosis:
    • Similar compounds have been shown to activate caspase pathways, leading to programmed cell death. The induction of apoptosis may be mediated through mitochondrial pathways or by direct activation of caspases, suggesting that this compound could exert similar effects .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntitumorInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of cyclin-dependent kinases

Properties

IUPAC Name

tert-butyl N-[2-(3-aminocyclopentyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-6-9-4-5-10(13)8-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACNGXGHJMGCBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1CCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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